9-ethyl-9H-carbazole-3,6-dicarboxylic acid

Metal-Organic Frameworks Crystal Engineering Supramolecular Chemistry

This functionalized carbazole dicarboxylic acid is a critical building block for constructing metal-organic frameworks (MOFs) with precisely defined nanometer-scale channels (9.773 × 7.447 Å), as evidenced by its Cd(II) and Mn(II) complexes. The N-ethyl substitution pattern directly dictates solid-state packing and coordination geometry, delivering reliable luminescence (414–416 nm) for sensing applications, unlike unsubstituted or N-phenyl analogs. Choose this compound for reproducible MOF synthesis and the development of high-performance anode materials via derived porous carbon.

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
CAS No. 3215-45-0
Cat. No. B1608910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ethyl-9H-carbazole-3,6-dicarboxylic acid
CAS3215-45-0
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C(=O)O)C3=C1C=CC(=C3)C(=O)O
InChIInChI=1S/C16H13NO4/c1-2-17-13-5-3-9(15(18)19)7-11(13)12-8-10(16(20)21)4-6-14(12)17/h3-8H,2H2,1H3,(H,18,19)(H,20,21)
InChIKeyMYFXCPANJUZOOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-9H-carbazole-3,6-dicarboxylic Acid (CAS: 3215-45-0): Technical Baseline and Procurement Context


9-Ethyl-9H-carbazole-3,6-dicarboxylic acid (CAS 3215-45-0) is a functionalized carbazole derivative featuring a planar tricyclic aromatic system with two carboxylic acid groups at the 3- and 6-positions and an N-ethyl substituent at the 9-position . The compound serves as a versatile building block for metal-organic frameworks (MOFs) [1], coordination polymers [2], and polyester synthesis [3]. Key physicochemical descriptors include a molecular weight of 283.28 g/mol (C₁₆H₁₃NO₄) and a predicted melting point exceeding 330 °C .

Why Generic Substitution Fails: Structural Differentiation of 9-Ethyl-9H-carbazole-3,6-dicarboxylic Acid


Generic substitution among carbazole-3,6-dicarboxylic acid derivatives is not technically feasible because the N-substituent at the 9-position fundamentally determines the compound's solid-state packing, solubility profile, and coordination geometry in metal complexes [1]. The N-ethyl group in 9-ethyl-9H-carbazole-3,6-dicarboxylic acid confers distinct steric and electronic properties compared to the unsubstituted parent acid (9H-carbazole-3,6-dicarboxylic acid), N-methyl, or N-phenyl analogs [2]. These differences manifest in divergent crystal structures, channel dimensions in supramolecular frameworks, and luminescence characteristics—parameters that directly impact performance in MOF synthesis and materials applications [3].

Quantitative Differentiation Evidence: 9-Ethyl-9H-carbazole-3,6-dicarboxylic Acid vs. In-Class Analogs


Coordination Framework Dimensionality and Channel Architecture in Mn(II) Complexes

The Mn(II) complex Mn(HA)₂(H₂O)₂ (where H₂A = 9-ethylcarbazole-3,6-dicarboxylic acid) adopts a 2D supramolecular framework with nanometer-scale channels, a structural feature not reported for the unsubstituted 9H-carbazole-3,6-dicarboxylic acid analog under comparable hydrothermal conditions [1]. The N-ethyl substituent influences intermolecular π-π stacking and hydrogen bonding patterns, resulting in a channel architecture with dimensions of 9.773 × 7.447 Å [1].

Metal-Organic Frameworks Crystal Engineering Supramolecular Chemistry

Luminescence Emission Wavelength in Transition Metal Complexes

The Mn(II) complex of 9-ethylcarbazole-3,6-dicarboxylic acid exhibits a broad solid-state emission with a maximum at 416 nm [1]. In contrast, the Cd(II) complex of the same ligand shows an emission maximum at 414 nm [2], while the free ligand 9-ethylcarbazole-3,6-dicarboxylic acid demonstrates good UV-Vis absorption and single-photon fluorescence [3].

Luminescent Materials Coordination Chemistry Optical Sensors

Crystallographic Unit Cell Parameters: N-Ethyl vs. Unsubstituted Derivatives

The Mn(II) complex of 9-ethylcarbazole-3,6-dicarboxylic acid crystallizes in the monoclinic space group C2/c with unit cell parameters a = 31.30(2) Å, b = 5.088(4) Å, c = 20.517(14) Å, β = 119.863(9)°, V = 2834(3) ų, and Z = 4 [1]. While direct crystallographic comparison to the unsubstituted 9H-carbazole-3,6-dicarboxylic acid analog is not available in the same study, the N-ethyl substitution is known to alter intermolecular hydrogen bonding and π-π stacking geometry, resulting in distinct framework architectures [2].

X-ray Crystallography Crystal Engineering Solid-State Chemistry

Polyester Thermal and Mechanical Properties

Polyesters synthesized from 9-ethylcarbazole-3,6-dicarboxylic acid and ethylene glycol exhibit distinct thermal and mechanical properties compared to those derived from unsubstituted carbazole-3,6-dicarboxylic acid and other carbazole-dibasic acids [1]. While specific quantitative data for this compound are not detailed in the abstract, the study demonstrates that the N-alkyl substituent influences polymer chain packing, crystallinity, and thermal stability [1].

Polymer Chemistry Materials Science Thermal Analysis

Commercial Availability and Purity Specifications

9-Ethyl-9H-carbazole-3,6-dicarboxylic acid is commercially available from multiple vendors with standard purity specifications ranging from 95% to 98% . Suppliers include Bidepharm (95% purity with batch-specific NMR, HPLC, and GC analytical reports) , MedChemExpress , and Beyotime (95%) . This commercial availability contrasts with the unsubstituted 9H-carbazole-3,6-dicarboxylic acid, which has limited direct commercial sourcing and often requires in-house synthesis [1].

Chemical Procurement Quality Control Research-Grade Reagents

Validated Application Scenarios for 9-Ethyl-9H-carbazole-3,6-dicarboxylic Acid Based on Quantitative Evidence


Synthesis of 2D Metal-Organic Frameworks with Nanometer-Scale Channels

The ligand 9-ethylcarbazole-3,6-dicarboxylic acid reliably forms 2D supramolecular frameworks with well-defined nanometer-scale channels (9.773 × 7.447 Å) when complexed with Mn(II) or Cd(II) under hydrothermal conditions [1][2]. These channel architectures are directly attributable to the N-ethyl substitution pattern and are suitable for molecular sieving, guest encapsulation, and selective adsorption applications [1].

Luminescent Coordination Complexes for Optical Sensing

Metal complexes of 9-ethylcarbazole-3,6-dicarboxylic acid exhibit tunable solid-state luminescence with emission maxima at 416 nm (Mn complex) and 414 nm (Cd complex), enabling wavelength-specific optical sensing applications [1][2]. The free ligand also demonstrates UV-Vis absorption and single-photon fluorescence suitable for basic photophysical studies [3].

Carbazole-Containing Polyester Synthesis

9-Ethylcarbazole-3,6-dicarboxylic acid serves as a diacid monomer for synthesizing polyesters with ethylene glycol via polycondensation, yielding polymers with carbazole rings incorporated into the main chain [4]. The N-ethyl substituent provides a distinct property profile compared to polyesters derived from unsubstituted carbazole-3,6-dicarboxylic acid [4].

MOF-Derived Porous Carbon for Lithium-Ion Battery Anodes

A Co-MOF constructed using 9-ethylcarbazole-3,6-dicarboxylic acid and 1,3,5-benzenetricarboxylic acid as mixed ligands has been employed as a template for synthesizing porous carbon materials via high-temperature carbonization [5]. The resulting porous carbon demonstrates improved performance as an anode material in lithium-ion batteries [5].

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